1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Overview
Description
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₂ClNO₃S. It is a derivative of tetrahydroquinoline, a heterocyclic compound that is widely used in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves the acetylation of 1,2,3,4-tetrahydroquinoline followed by sulfonylation. The reaction conditions often include the use of acetic anhydride and a sulfonyl chloride reagent under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be compared with other similar compounds, such as:
1-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: This compound has additional methyl groups, which may affect its reactivity and biological activity.
1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride: The position of the sulfonyl chloride group is different, leading to variations in its chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Biological Activity
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core structure with a sulfonyl chloride group, which enhances its reactivity. The molecular formula is C₉H₈ClN₁O₂S. The sulfonyl chloride moiety is particularly significant as it can form covalent bonds with nucleophilic sites on proteins and enzymes, making it a useful scaffold for drug development.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . The sulfonyl chloride group allows for the formation of covalent bonds with specific enzymes, leading to inhibition or modification of their activity. This feature is exploited in the design of inhibitors targeting various biological pathways.
Enzyme Inhibition
Research has shown that this compound can inhibit metallo-β-lactamases (MBLs), specifically the New Delhi metallo-β-lactamase (NDM-1) and DapE enzymes. These enzymes are critical in bacterial resistance mechanisms against β-lactam antibiotics. Inhibition of these enzymes can enhance the efficacy of existing antibiotics and provide a therapeutic avenue for treating bacterial infections .
Medicinal Chemistry
This compound serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating neurological and inflammatory diseases. Its structural similarity to biologically active molecules facilitates its use in drug design .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial properties by inhibiting key enzymes involved in bacterial survival .
- Cancer Metabolism : Related tetrahydroquinoline derivatives have been identified as activators of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer cell metabolism and proliferation. This suggests potential applications in oncology .
Table: Summary of Biological Activities
Properties
IUPAC Name |
1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAOGPPOUISAGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585341 | |
Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868964-04-9 | |
Record name | 1-Acetyl-1,2,3,4-tetrahydro-6-quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868964-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.